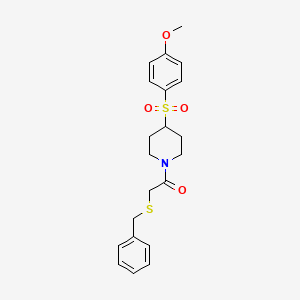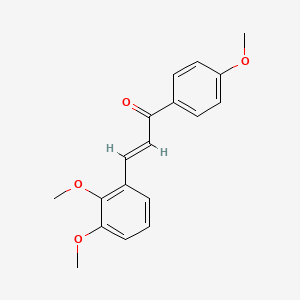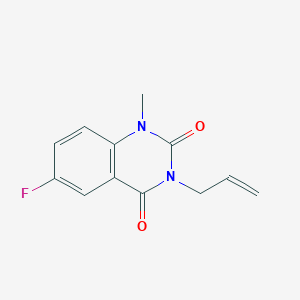
3-allyl-6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-allyl-6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and matrix metalloproteinases. It has also been found to modulate the expression of various genes involved in cancer progression and inflammation. Additionally, this compound has been shown to have antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-allyl-6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the toxicity and side effects of this compound.
Direcciones Futuras
There are several future directions for the study of 3-allyl-6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione. One future direction is the development of more efficient synthesis methods for this compound. Another future direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its toxicity and side effects in vivo.
Métodos De Síntesis
The synthesis of 3-allyl-6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione has been achieved using various methods. One such method involves the reaction of 6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione with allyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound. Other methods involve the use of palladium-catalyzed coupling reactions or the use of microwave irradiation.
Aplicaciones Científicas De Investigación
3-allyl-6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione has been studied for its potential applications in scientific research. This compound has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. It has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
6-fluoro-1-methyl-3-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-3-6-15-11(16)9-7-8(13)4-5-10(9)14(2)12(15)17/h3-5,7H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTLSEZJNYEUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=O)N(C1=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)methyl]-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one](/img/structure/B2598163.png)
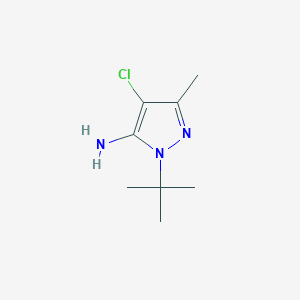
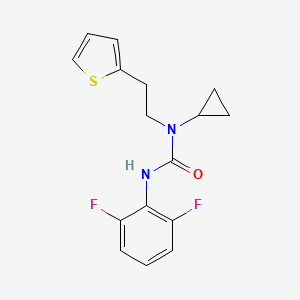
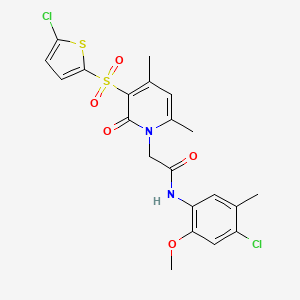
![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2598170.png)
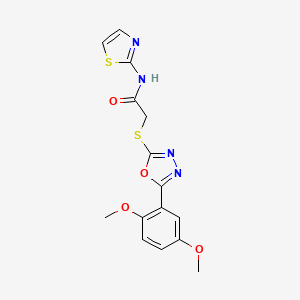
![3-Aminobicyclo[1.1.1]pentane-1-sulfonamide;hydrochloride](/img/structure/B2598172.png)
![isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598174.png)

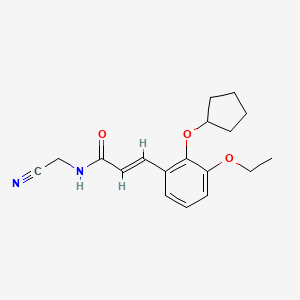
![1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2598182.png)
![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2598183.png)
